UNII-L0VRY82PKO
Description
UNII-L0VRY82PKO is a chemical substance identified by its Unique Ingredient Identifier (UNII), a code assigned by the FDA to ensure precise tracking of pharmaceutical ingredients. Based on available evidence, this compound corresponds to 4-chloro-2-hydroxy-3-nitropyridine (CAS 934180-48-0) . Key properties include:
- Molecular formula: C₆H₅ClN₂O₃
- Molecular weight: 188.57 g/mol
- Physicochemical properties: Solubility: 1.03 mg/mL (water) LogP (octanol-water partition coefficient): ~1.06 (indicating moderate lipophilicity) Topological polar surface area (TPSA): 67.94 Ų
The compound is synthesized via a reaction involving silver carbonate in toluene at 85°C for 3.5 hours, yielding a 64% product . Its structural features—a nitro group (-NO₂), hydroxyl (-OH), and chloro (-Cl) substituents on a pyridine ring—dictate its reactivity and biological activity.
Properties
CAS No. |
58845-44-6 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4S)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-/t15-/m1/s1 |
InChI Key |
YHBUQBJHSRGZNF-XIEDVDOYSA-N |
SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Isomeric SMILES |
CC1=CC[C@H](CC1)/C(=C\CC=C(C)C)/C |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNII-L0VRY82PKO typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. One common method is the use of sesquiterpene synthase enzymes, which facilitate the cyclization process under mild conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as chamomile essential oil. The extraction process includes steam distillation followed by purification steps like fractional distillation and chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
UNII-L0VRY82PKO undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into bisabolol, a compound with enhanced anti-inflammatory properties.
Reduction: Reduction reactions can modify the double bonds in this compound, leading to the formation of different isomers.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Bisabolol
Reduction: Various isomers of bisabolene
Substitution: Halogenated bisabolene derivatives
Scientific Research Applications
UNII-L0VRY82PKO has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sesquiterpenes and related compounds.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its use in treating conditions like inflammation and infections.
Industry: It is used in the formulation of fragrances, flavorings, and cosmetics due to its pleasant aroma and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of UNII-L0VRY82PKO involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-L0VRY82PKO, we compare it with structurally analogous pyridine derivatives. While the provided evidence lacks explicit data on specific analogs, theoretical comparisons are drawn based on substituent effects and chemical principles.
Structural and Functional Analogs
Compound A: 2-Hydroxy-3-nitropyridine
- Key differences : Lacks the chloro substituent at position 4.
- Impact on properties :
- Reduced molecular weight (142.09 g/mol vs. 188.57 g/mol) due to absence of Cl.
- Higher solubility (predicted >2.5 mg/mL) owing to decreased hydrophobicity.
- Lower LogP (~0.5), reducing membrane permeability compared to this compound.
Compound B: 4-Chloro-2-hydroxypyridine
- Key differences : Lacks the nitro group at position 3.
- Impact on properties: Reduced electron-withdrawing effects, altering reactivity (e.g., slower nucleophilic substitution). No CYP1A2 inhibition, as the nitro group is critical for enzyme interaction .
Compound C: 5-Chloro-3-nitropyridine-2-ol
- Key differences : Chloro and nitro groups at positions 5 and 3 (vs. 4 and 3 in this compound).
- Impact on properties :
- Altered dipole moments and crystal packing, affecting solubility and stability.
- Possible differences in metabolic pathways due to positional isomerism.
Comparative Data Table
Key Research Findings
Bioavailability: The chloro and nitro groups in this compound synergistically enhance BBB penetration compared to non-halogenated analogs, making it a candidate for CNS-targeted therapies .
Synthetic Yield : this compound’s 64% yield reflects moderate efficiency, whereas simpler analogs (e.g., Compound A) may achieve higher yields due to fewer reactive sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
